4-Cyclobutyl-6-((1-(pyrimidin-2-yl)piperidin-4-yl)methoxy)pyrimidine
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Description
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . Pyrimidine, which is an integral part of DNA and RNA, imparts diverse pharmacological properties .
Synthesis Analysis
Anupama et al. synthesized a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .
Molecular Structure Analysis
The pyrimidine ring is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions .
Scientific Research Applications
Antiviral Applications
Pyrimidine derivatives have been shown to possess significant antiviral activities. One study revealed that certain cyclobutyl and cyclopentyl substituted pyrimidine derivatives exhibit improved potency against influenza virus types A and B. The antiviral efficacies were influenced by the substitution patterns on the pyrimidine ring, indicating potential for topical treatment of influenza virus infections (Hisaki et al., 1999).
Antiretroviral Activities
Another research highlighted the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating poor activity against DNA viruses but marked inhibition of retrovirus replication in cell culture. This suggests their potential application as antiretroviral agents (Hocková et al., 2003).
DNA Repair Mechanisms
Pyrimidine derivatives also play a crucial role in DNA repair mechanisms. Research on DNA photolyase, which repairs DNA by utilizing visible light to break the cyclobutane ring of pyrimidine dimers, underscores the biological importance of pyrimidine structures in maintaining genomic integrity (Sancar, 1994).
Antitumor Applications
Modifications of 2,4-diaminopyrimidine derivatives, initially developed as antiviral agents, into antitumor agents have been reported. These modifications include introducing an amino group at C-5 on the pyrimidine ring and altering the alkyl group and ring size of the cycloalkyl group. Some compounds exhibited potent activity towards P-388 leukemia and specific inhibition for the EGFR protein kinase, indicating their potential as antitumor agents (Kimura et al., 2006).
Synthesis Methodologies
The synthesis of new sulfanyl pyrimidin-4(3H)-one and ethyl-2-(pyridin-4yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives under conventional and heterogeneous conditions has been explored. These compounds display a wide spectrum of biological activities, showcasing the versatility of pyrimidine derivatives in drug development (Bassyouni & Fathalla, 2013).
Properties
IUPAC Name |
4-cyclobutyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-3-15(4-1)16-11-17(22-13-21-16)24-12-14-5-9-23(10-6-14)18-19-7-2-8-20-18/h2,7-8,11,13-15H,1,3-6,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDKFFSVNKJIPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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